Dimethyl chlorophosphate
Overview
Description
Dimethyl chlorophosphate, also known as this compound, is a useful research compound. Its molecular formula is C2H6ClO3P and its molecular weight is 144.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Dimethyl chlorophosphate primarily targets the Phosphotriesterase . This enzyme plays a crucial role in the hydrolysis of organophosphates, which are often used as pesticides and nerve gases .
Mode of Action
This compound interacts with its target, the Phosphotriesterase, through the formation of hydrogen bonds . This interaction leads to changes in the enzyme’s activity, which can affect various biological processes.
Biochemical Pathways
It’s known that the compound can be biodegraded via two routes, with the primary one involving the hydrolysis of the p-o bond . This can result in the production of degradation intermediates like trichloroethanol .
Pharmacokinetics
It’s known that the compound can adsorb molecularly to silica through the formation of hydrogen bonds . This could potentially impact its bioavailability in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its target enzyme can be affected by the presence of water or moist air . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Disclaimer: This information is based on the current understanding and available data on this compound. The compound’s mechanism of action, pharmacokinetics, and biochemical pathways may vary under different conditions and in different organisms. Always refer to appropriate safety data sheets when handling this compound due to its potential toxicity .
Biochemical Analysis
Biochemical Properties
Dimethyl chlorophosphate plays a role in biochemical reactions, particularly in the synthesis of phosphoramidates . It reacts with primary or secondary amines to produce N-substituted phosphoramidates . The nature of these interactions involves the cleavage of the P-O bond in the phosphoramidate, which is a key step in many biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with amines to produce phosphoramidates . The phosphoramidates formed are often too reactive to be isolated, but they can undergo further reactions to produce other compounds .
Temporal Effects in Laboratory Settings
It is known that it is a liquid at room temperature and has a boiling point of 80°C at 25 mmHg .
Metabolic Pathways
It is known that it participates in the synthesis of phosphoramidates, which are involved in various biochemical reactions .
Properties
IUPAC Name |
[chloro(methoxy)phosphoryl]oxymethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO3P/c1-5-7(3,4)6-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFLHMFSINFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231043 | |
Record name | Phosphorochloridic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813-77-4 | |
Record name | Phosphorochloridic acid, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorochloridic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL CHLOROPHOSPHATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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